

solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Cat. No.: B3022032

Get Quote

An In-Depth Technical Guide to the Solubility and Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Introduction

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core, a key scaffold in numerous biologically active molecules. The presence of a carbaldehyde group and a sterically hindering tert-butyl group makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis, particularly prominent in the development of novel pharmaceutical agents, including potential antifungal and antiviral candidates.^{[2][3]}

Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers, scientists, and professionals. These parameters directly influence reaction conditions, purification strategies, formulation development, and the ultimate reliability of the compound. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of **5-tert-Butyl-1H-imidazole-4-carbaldehyde**, along with an analysis of its chemical behavior and adherence to regulatory standards.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties provide the initial context for experimental design and synthesis.

Property	Value	Source(s)
CAS Number	714273-83-3	[4]
Molecular Formula	C ₈ H ₁₂ N ₂ O	
Molecular Weight	152.19 g/mol	
Appearance	Solid	
IUPAC Name	5-tert-butyl-1H-imidazole-4-carbaldehyde	
Storage Conditions	Inert atmosphere, 2-8°C	[5]

Solubility Assessment

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical attribute in drug discovery and development.^[6] It influences the rate of synthesis and purification, influences bioavailability in preclinical studies, and is a cornerstone of formulation design.^[7] The structure of **5-tert-Butyl-1H-imidazole-4-carbaldehyde**, with its combination of a polar imidazole ring and nonpolar tert-butyl group, suggests a nuanced solubility profile.

Theoretical Considerations

- Imidazole Moiety: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor, which confers solubility in polar protic solvents.
- Tert-Butyl Group: This large, nonpolar alkyl group increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents and aqueous media.
- Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

Based on these features, the compound is anticipated to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols, like dichloromethane, and low solubility in water and nonpolar hydrocarbons.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.^[6] It measures the concentration of the dissolved compound in the solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

- Preparation: Add an excess amount of **5-tert-Butyl-1H-imidazole-4-carbaldehyde** to a series of vials, each containing a precisely measured volume of 1.2 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The time required for equilibrium, which can take from 24 to 72 hours.^[8]
- Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of the solid, gently invert the vials.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).^[7] Quantification is achieved by comparing the sample's response to a calibration curve generated under the same conditions.^[9]

Anticipated Solubility Profile

The following table outlines the expected qualitative solubility based on the compound's structure and general principles of solubility for similar heterocyclic compounds.

Solvent	Solvent Type	Anticipated Qualitative Solubility	Rationale
Water	Polar Protic (Aqueous)	Low	The large nitrogen atom in the imidazole ring is a strong electron donor, which reduces the overall polarity of the molecule and thus its solubility in water.
0.1 N HCl (pH 1.2)	Aqueous Buffer	Moderate	The basic nitrogen atom in the imidazole ring is protonated, which increases its solubility in acidic media.
pH 6.8 Phosphate Buffer	Aqueous Buffer	Low	At this pH, the imidazole ring is partially protonated, which may reduce its solubility in water. ^[8]
Ethanol	Polar Protic (Organic)	Soluble	Capable of forming hydrogen bonds with the imidazole ring.
Dichloromethane	Aprotic	Soluble	Effective at dissolving polar compounds.
Acetonitrile	Polar Aprotic	Soluble	A common solvent for polar molecules.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	A powerful, lipophilic solvent capable of dissolving a wide range of organic compounds.

```
graph TD
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
```

```
subgraph "Experimental Workflow"
    A[/"Add Excess Compound to Vial"/] -- "1. Preparation" --> B(Add Solvent);
    B -- "2. Agitate @ Constant Temp

    (24-72h) --> C{Equilibrium Reached};
    C -- "3. Centrifuge" --> D[/"Separate Supernatant"/];
    D -- "4. Dilute Sample" --> E(Analyze by HPLC-UV);
    E -- "5. Compare to
    Calibration Curve" --> F[/"Calculate Solubility (mg/mL)"/];
end

// Node Styling
A [fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [shape=diamond, fillcolor="#FBBC05"];
D [fillcolor="#34A853", fontcolor="#FFFFFF"];
E [fillcolor="#34A853", fontcolor="#FFFFFF"];
F [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}
```

Workflow for the Shake-Flask Solubility Method.

Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a compound is a mandatory step in pharmaceutical development.[\[13\]](#) Forced degradation (or stress testing) involve more severe than those used for accelerated stability testing.[\[14\]](#) These studies are crucial for identifying potential degradation products, understanding stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Potential Degradation Pathways

- Imidazole Ring: The imidazole moiety can be susceptible to oxidation and photodegradation.[\[16\]](#) Oxidative conditions may lead to ring-opening or tautomerization.
- Aldehyde Group: Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This is a common degradation pathway for imidazole compounds.
- Hydrolysis: While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation, especially at the 2-position.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be performed on a solution of **5-tert-Butyl-1H-imidazole-4-carbaldehyde**, with the goal of achieving 5-20% degradation as recommended by ICH guidelines.[\[10\]](#)

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.
- Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. A control sample (untreated) is run concurrently.
 - Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).[\[10\]](#)
 - Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and/or elevated temperature.[\[10\]](#) Imidazole moieties can be liable to base-mediated degradation.

- Oxidation: Expose the solution to 3-30% hydrogen peroxide (H_2O_2) at room temperature.[10][16]
- Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[13] A sample of the solid compound should also be stressed thermally.
- Photodegradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]
- Sample Analysis: After the designated stress period, quench any reactions if necessary (e.g., neutralize acid/base samples). Analyze all stressed samples using a stability-indicating HPLC method.
- Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample in the chromatograms for the appearance of new peaks, which represent degradation products.

Anticipated Stability Profile

The following table summarizes the expected outcomes from the forced degradation studies.

Stress Condition	Severity	Anticipated Outcome	Potential Degradation
Acid Hydrolysis	0.1 N HCl, 60°C	Likely Stable	Minimal degradation
Base Hydrolysis	0.1 N NaOH, RT	Potential Degradation	Possible base-induced degradation (e.g., imidazole ring opening)
Oxidation	3% H_2O_2 , RT	Significant Degradation	Oxidation of functional groups
Thermal	80°C (Solution)	Potential Degradation	Moderate degradation over time, depending on the duration
Photolytic	ICH Q1B Light Source	Potential Degradation	Imidazole ring opening and photodegradation

```
graph G {
    layout=neato;
    graph [bgcolor="#F1F3F4", maxwidth="760px"];
    node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
    edge [fontname="Arial", color="#5F6368"];

    // Central Node
    substance [label="Drug Substance in Solution", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FF1493"];

    // Stress Conditions Nodes
    acid [label="Acid Hydrolysis\n(0.1N HCl, 60°C)", pos="-3,-2!", fillcolor="#FBBC05"];
    base [label="Base Hydrolysis\n(0.1N NaOH, RT)", pos="3,-2!", fillcolor="#FBBC05"];
    oxidation [label="Oxidation\n(3% H2O2, RT)", pos="-4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    thermal [label="Thermal Stress\n(80°C)", pos="4,2!", fillcolor="#FBBC05"];
    photo [label="Photolytic Stress\n(ICH Q1B)", pos="0,4!", fillcolor="#FBBC05"];

    // Analysis Node
    analysis [label="Analysis by Stability-Indicating\nHPLC Method", pos="0,-5!", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FF1493"];

    // Edges
    substance -- acid;
    substance -- base;
    substance -- oxidation;
    substance -- thermal;
    substance -- photo;
    analysis -.- substance;
```

```
acid -- analysis;  
base -- analysis;  
oxidation -- analysis;  
thermal -- analysis;  
photo -- analysis;  
  
}
```

Forced Degradation Experimental Design.

Stability-Indicating Analytical Method

A crucial component of both solubility and stability testing is a robust analytical method capable of separating and quantifying the parent compound from degradation products. A reverse-phase HPLC method with UV detection is the most common and suitable approach.[\[17\]](#)

Representative HPLC-UV Method Parameters:

- Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) with a pH of 7.0. The organic modifier is typically a mixture of acetonitrile and water, with a gradient from 10% to 60% acetonitrile over the run time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, likely around 210-280 nm.
- Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its chemical properties and stability is crucial for its effective application. This guide outlines the standard, industry-accepted protocols for evaluating these critical properties, including solubility, stability, and degradation pathways. The experimental frameworks described herein provide a robust starting point for any researcher aiming to characterize this compound's behavior and facilitate its successful integration into drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 5-tert-Butyl-1H-imidazole-4-carbaldehyde [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 714273-83-3 Cas No. | 5-tert-Butyl-1H-imidazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde [acrospharmatech.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. who.int [who.int]

- 9. [benchchem.com](#) [benchchem.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [researchgate.net](#) [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [[medcraveonline.com](#)]
- 14. [biomedres.us](#) [biomedres.us]
- 15. [ijppr.humanjournals.com](#) [ijppr.humanjournals.com]
- 16. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 17. [chromatographyonline.com](#) [chromatographyonline.com]
- 18. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [[sielc.com](#)]
- To cite this document: BenchChem. [solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available [<https://www.benchchem.com/product/b3022032#solubility-and-stability-of-5-tert-butyl-1h-imidazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com